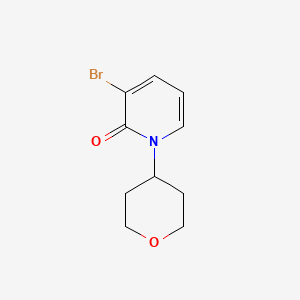

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

Description

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a pyridin-2(1H)-one core substituted with a bromine atom at position 3 and a tetrahydro-2H-pyran-4-yl group at position 1. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.11 g/mol (CAS: 1934632-58-2) . The tetrahydro-2H-pyran-4-yl substituent introduces a saturated oxygen-containing heterocycle, which enhances solubility and metabolic stability compared to purely aromatic substituents. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in kinase inhibitor development .

Properties

IUPAC Name |

3-bromo-1-(oxan-4-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-2-1-5-12(10(9)13)8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIJODBCPBQYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the tetrahydropyran group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Major Products Formed

Substitution: Formation of substituted pyridinones with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in binding to the target sites, while the tetrahydropyran group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Positional Isomers

- 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS: 1425045-05-1): A positional isomer with bromine at position 4. Molecular weight: 258.11 g/mol .

- 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS: 10-F475601): Bromine at position 4 modifies the compound’s dipole moment and hydrogen-bonding capacity. Purity: >95% .

Substituent Variations

- 3-Bromo-1-methylpyridin-2(1H)-one (CAS: 81971-38-2): Replaces the tetrahydro-2H-pyran-4-yl group with a methyl group. The simpler substituent reduces molecular weight (188.03 g/mol ) but may decrease solubility due to lower polarity (similarity score: 0.75 vs. main compound) .

- 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS: 1824271-98-8): Substitution with a fluorophenyl group introduces aromaticity and electron-withdrawing effects. Molecular weight: 268.08 g/mol ; H-bond acceptors: 2 .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound Name | CAS | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Substituents |

|---|---|---|---|---|---|

| 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | 1934632-58-2 | 258.11 | 0 | 2 | Tetrahydro-2H-pyran-4-yl, Br (C3) |

| 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | 1425045-05-1 | 258.11 | 0 | 2 | Tetrahydro-2H-pyran-4-yl, Br (C5) |

| 3-Bromo-1-methylpyridin-2(1H)-one | 81971-38-2 | 188.03 | 0 | 2 | Methyl, Br (C3) |

| 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one | 2172654-58-7 | 222.47 | 0 | 2 | Methyl, Br (C4), Cl (C3) |

| 3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one | 1242260-12-3 | 278.12 | 0 | 3 | 2-Methoxyphenyl, Br (C3) |

Biological Activity

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is an organic compound notable for its unique structural features, which include a bromine atom, a pyridine ring, and a tetrahydropyran moiety. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula . Its structure can be represented as follows:

This compound is characterized by:

- Bromine Substitution : The presence of a bromine atom enhances the compound's reactivity and potential biological interactions.

- Tetrahydropyran Group : This moiety can influence the compound's pharmacokinetic properties, including solubility and permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom and the pyridine ring are crucial for binding to enzymes or receptors, modulating their activity. The tetrahydropyran group may also play a role in enhancing the compound's selectivity and potency against specific biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyridinones, including this compound, exhibit significant antimicrobial activity. A study demonstrated that modifications in the tetrahydropyran group can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that the positioning of substituents is critical for activity.

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For example, derivatives similar to this compound have been reported to exhibit IC50 values in the low micromolar range against certain cancer types, indicating potent activity.

Study 1: Antimicrobial Evaluation

A recent study focused on synthesizing a series of pyridinone derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Screening

In another investigation, the compound was tested against human breast cancer cell lines (MCF7). The results indicated an IC50 value of approximately 5 µM, suggesting that it effectively inhibits cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | ~5 |

| 3-Bromo-pyridinone derivative | Structure | Antibacterial | 8 |

| Tetrahydropyran analog | Structure | Cytotoxic | 10 |

Q & A

Q. What are the common synthetic routes for 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one?

The compound is typically synthesized via multi-step protocols. One approach involves halogenation of pyridin-2(1H)-one precursors followed by coupling with tetrahydro-2H-pyran derivatives. For example, highlights a library synthesis strategy for analogous pyridin-2(1H)-ones using nicotinic acid derivatives as starting materials, with halogenation at C-3 and subsequent functionalization. details a related multi-step synthesis involving nucleophilic substitution and catalytic coupling (e.g., Pd-mediated cross-coupling for aryl group introduction), which can be adapted for this compound .

Q. How does the tetrahydro-2H-pyran substituent influence the compound’s stability?

The tetrahydro-2H-pyran group enhances steric protection of the pyridinone ring, reducing susceptibility to oxidation or hydrolysis. This substituent also improves solubility in polar solvents, as noted in for structurally similar pyrimidinones, where the pyran ring contributes to conformational rigidity and metabolic stability .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., bromine at C-3, pyran at N-1).

- LC-MS : For purity assessment and molecular ion verification.

- X-ray crystallography : Resolves stereochemical ambiguities (as demonstrated in for analogous enones) .

Advanced Questions

Q. How do halogen substituents (e.g., bromine at C-3) affect reactivity in cross-coupling reactions?

Bromine at C-3 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. shows that Pd catalysts (e.g., Pd₂(dba)₃/XPhos) efficiently mediate these reactions, yielding biaryl or amine derivatives. The electron-withdrawing pyridinone ring further activates the C-Br bond for nucleophilic displacement .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 29% vs. 88% in ) often arise from reaction scalability or purification methods. Optimizing stoichiometry (e.g., excess Boc₂O for N-protection) and employing advanced purification (e.g., preparative HPLC) can improve reproducibility .

Q. What role does the pyridin-2(1H)-one core play in biological activity?

The core serves as a kinase inhibitor scaffold, as seen in and . Its planar structure facilitates π-π stacking with ATP-binding pockets, while the lactam moiety hydrogen-bonds to catalytic residues. Bromine at C-3 enhances hydrophobic interactions, as observed in mutant IDH inhibitors () .

Q. How can computational modeling guide the design of derivatives?

Density Functional Theory (DFT) predicts regioselectivity in halogenation or coupling reactions. Molecular docking (e.g., with AutoDock Vina) can prioritize derivatives with higher binding affinity to targets like IDH1 mutants () .

Methodological Insights

Q. What strategies mitigate byproduct formation during N-alkylation?

- Use of bulky bases (e.g., Cs₂CO₃) to minimize O-alkylation.

- Slow addition of alkylating agents to control exothermicity ().

- Chromatographic separation using silica gel with gradient elution .

Q. How to optimize reaction conditions for scale-up synthesis?

- Temperature : Elevated temperatures (100–110°C) improve reaction rates but require reflux condensers.

- Catalyst loading : Reduce Pd catalyst to 2 mol% to lower costs ().

- Solvent choice : DMF or THF enhances solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.